molecular formula C24H19N3OS B11688282 N'-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide

N'-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B11688282
M. Wt: 397.5 g/mol
InChI Key: MDSLGDALKCZLRV-PCLIKHOPSA-N
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Description

N'-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide is a quinoline-based carbohydrazide derivative characterized by a hydrazone linkage between the quinoline core and a 4-(methylsulfanyl)phenyl substituent. The methylsulfanyl (SCH3) group at the para position of the phenyl ring introduces moderate lipophilicity and electron-donating properties, which may influence binding interactions with biological targets.

Properties

Molecular Formula

C24H19N3OS

Molecular Weight

397.5 g/mol

IUPAC Name

N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C24H19N3OS/c1-29-19-13-11-17(12-14-19)16-25-27-24(28)21-15-23(18-7-3-2-4-8-18)26-22-10-6-5-9-20(21)22/h2-16H,1H3,(H,27,28)/b25-16+

InChI Key

MDSLGDALKCZLRV-PCLIKHOPSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-(methylsulfanyl)benzaldehyde with 2-phenylquinoline-4-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active quinoline derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The quinoline backbone is known to interact with DNA and enzymes, potentially leading to the inhibition of key biological processes. The methylsulfanyl group may also contribute to the compound’s activity by enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key analogs and their substituent effects:

Compound Name Substituent Electronic Effect Key Properties/Activities Reference
N'-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide 4-(Methylsulfanyl)phenyl Moderate electron-donating Not explicitly reported -
N′-[(E)-(2,4-Dimethoxyphenyl)methylene]-2-phenylquinoline-4-carbohydrazide 2,4-Dimethoxyphenyl Strong electron-donating Enhanced solubility, potential bioactivity
N′-[(E)-(2-Bromophenyl)methylene]-2-phenylquinoline-4-carbohydrazide 2-Bromophenyl Electron-withdrawing Likely reduced electron density
2-(1H-Benzimidazol-2-yl)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]quinoline-4-carbohydrazide (5b) 4-(Dimethylamino)phenyl Strong electron-donating Anticonvulsant, cytotoxic activity
N′-[(E)-(4-Methoxybenzylidene)]quinoline-4-carbohydrazide derivatives 4-Methoxybenzylidene Electron-donating Protein-ligand binding enhancements

Key Observations:

  • For instance, the dimethylamino group in compound 5b enhances anticonvulsant activity , while methoxy groups improve solubility .
  • Electron-Withdrawing Groups (e.g., Br): The bromo substituent may reduce electron density, affecting binding affinity but possibly increasing stability against metabolic degradation .
  • Methylsulfanyl (SCH3): This group balances moderate lipophilicity and electron donation, which could optimize membrane permeability without excessive hydrophobicity.

Biological Activity

N'-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-phenylquinoline-4-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound features a quinoline core, which is known for its diverse biological properties. The synthesis typically involves the condensation of 2-phenylquinoline-4-carboxylic acid derivatives with hydrazine derivatives, followed by structural modifications to enhance biological activity. The presence of the methylthio group and the phenyl substituents are crucial for its activity.

Antibacterial Activity

Recent studies have demonstrated that compounds related to this compound exhibit varying degrees of antibacterial activity.

Evaluation Methods

The antibacterial efficacy was assessed using the agar diffusion method against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Methicillin-resistant Staphylococcus aureus (MRSA)

Results

A study indicated that certain derivatives displayed significant antibacterial activity, particularly against S. aureus and E. coli . For instance, one derivative showed a Minimum Inhibitory Concentration (MIC) of 64 μg/mL against S. aureus , which is competitive compared to standard antibiotics like ampicillin and gentamicin .

CompoundBacterial StrainMIC (μg/mL)
5aStaphylococcus aureus64
5bEscherichia coli128
NonePseudomonas aeruginosa>256

Anticancer Activity

The anticancer potential of this compound has also been investigated. Compounds derived from similar structures have shown promise as histone deacetylase (HDAC) inhibitors.

Inhibition of HDACs is a well-established strategy in cancer therapy, as it leads to the reactivation of tumor suppressor genes. The compound's ability to bind effectively to HDAC enzymes was evaluated through enzyme inhibitory assays.

Findings

In vitro studies revealed that certain derivatives exhibited potent antiproliferative effects against various cancer cell lines, with one compound demonstrating significant activity at concentrations as low as 2 µM .

Cytotoxicity Studies

Cytotoxicity assessments were conducted using mouse macrophage cell lines (RAW 264.7). The results indicated that while some derivatives displayed antibacterial properties, they also maintained low cytotoxic effects, suggesting a favorable safety profile for further development.

CompoundCell LineIC50 (μg/mL)
5aRAW 264.798.2
5bRAW 264.756.8

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